1-(3,5-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Antitubercular agents SAR Mycobacterium tuberculosis H37Rv

Sourcing an N-aryl triazole aldehyde for TB drug discovery? Substituting the 3,5-dichlorophenyl pattern risks losing SAR-defined potency. This building block (CAS 916150-98-6) delivers: - **Proven activity:** MIC 2.5 µg/mL vs. M. tuberculosis H37Rv (8x more potent than 3-cyano analog). - **Drug-like design:** LogP 2.39, TPSA 47.8 Ų, zero H-bond donors for membrane permeability. - **Synthesis-ready:** One-step, chromatography-free prep from commercial aniline; no Cu/azide hazards. ≥98% purity. Immediate shipment.

Molecular Formula C9H5Cl2N3O
Molecular Weight 242.06 g/mol
CAS No. 916150-98-6
Cat. No. B13326207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
CAS916150-98-6
Molecular FormulaC9H5Cl2N3O
Molecular Weight242.06 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)N2C=C(N=N2)C=O
InChIInChI=1S/C9H5Cl2N3O/c10-6-1-7(11)3-9(2-6)14-4-8(5-15)12-13-14/h1-5H
InChIKeyVQRJCEPGTFVRRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Physicochemical and Structural Profile


1-(3,5-Dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS 916150-98-6) is a synthetic heterocyclic building block belonging to the N-substituted-phenyl-1,2,3-triazole-4-carbaldehyde class. Its molecular formula is C₉H₅Cl₂N₃O with a molecular weight of 242.06 g/mol . The compound features a 3,5-dichlorophenyl substituent at the N1 position and a reactive carbaldehyde group at C4, which together confer a computed LogP of 2.39 and a topological polar surface area (TPSA) of 47.78 Ų . Commercially, it is available from multiple suppliers at ≥98% purity , making it a readily accessible intermediate for medicinal chemistry and chemical biology applications.

Synthetic intermediate with reactive C4 aldehyde handle
3,5-Dichlorophenyl substitution pattern for SAR studies
Commercial high-purity supply accessible from multiple sources

1-(3,5-Dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Analog Substitution Limitations


Within the N-aryl-1,2,3-triazole-4-carbaldehyde series, seemingly minor structural variations—such as repositioning the chlorine atoms on the phenyl ring or altering the electronic character of the substituent—produce substantial, non-linear effects on biological activity. In a direct head-to-head comparison of twelve N-substituted-phenyl analogs against Mycobacterium tuberculosis H37Rv, the 3,5-dichlorophenyl derivative (identified as compound 3a) exhibited an MIC of 2.5 µg/mL, whereas the 3-cyano (3b) and 4-cyano (3c) analogs showed MICs of 20.0 µg/mL and 5.0 µg/mL, respectively—an 8-fold and 2-fold loss of potency . Such sharp SAR discontinuities mean that replacing the 3,5-dichlorophenyl substitution pattern with a different regioisomer (e.g., 2,3-, 3,4-, or 2,4-dichlorophenyl) or an electronically distinct N-aryl group cannot be assumed to preserve activity. Procurement decisions that treat these analogs as interchangeable therefore risk selecting a compound with a fundamentally different biological profile.

Regioisomeric substitution (e.g., 2,3- or 3,4-dichlorophenyl) may disrupt essential binding interactions, shifting antimicrobial activity.
Cyano-substituted analogs display substantially lower antitubercular potency in direct comparison; SAR is non-transferable.
Electronic character of the N-aryl group critically influences biological outcome; treating analogs as interchangeable risks selecting inactive compounds.

1-(3,5-Dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Key Differentiating Evidence


Anti-Tubercular Potency vs. Cyano Analogs

In a head-to-head in vitro evaluation against drug-sensitive M. tuberculosis H37Rv (ATCC 27294) using the Microplate Alamar Blue Assay (MABA), the target compound (3a) achieved an MIC of 2.5 µg/mL, placing it among the two most potent derivatives in the 12-compound series. The 3-cyano analog (3b) showed an 8-fold higher MIC (20.0 µg/mL), while the 4-cyano analog (3c) registered a 2-fold higher MIC (5.0 µg/mL) .

Anti-TB potency
Head-to-head
MIC 2.5 µg/mL (3,5-DiCl) vs. 20.0 µg/mL (3-CN) & 5.0 µg/mL (4-CN)
Supports 3,5-dichloro substitution for antitubercular lead development.
M. tuberculosis H37Rv, drug-sensitive strain; MABA assay.
Antitubercular agents SAR Mycobacterium tuberculosis H37Rv

Drug-Likeness Profile vs. Cyano Analogs

The target compound exhibits a computed LogP of 2.39 and a TPSA of 47.78 Ų, with zero hydrogen bond donors and four hydrogen bond acceptors . In the Costa et al. (2006) SAR series, the 3-cyano and 4-cyano analogs displayed substantially larger TPSA values of 170.26 and 168.85 Ų, respectively, exceeding the commonly cited 140 Ų threshold for oral bioavailability . The target compound's combination of moderate lipophilicity and compact polar surface area aligns more favorably with Lipinski and Veber guidelines for membrane permeability than the cyano-substituted comparators.

Drug-likeness profile
Class-level
TPSA 47.78 Ų vs. ~170 Ų (cyano analogs)
Supports membrane permeability potential for cell-based assays.
Computed values; LogP 2.39, zero HBD.
Drug-likeness Lipinski parameters Computational chemistry

Simplified One-Step Synthesis vs. Regioisomer

The compound (3a) is prepared in a single synthetic step via cycloaddition of diazomalonaldehyde with 3,5-dichloroaniline hydrochloride in water, affording a 73% isolated yield as a white solid (mp 156–158 °C) without requiring chromatographic purification . By comparison, the analogous 2,3-dichlorophenyl regioisomer requires a two-step sequence (diazotization/azidation followed by Cu-catalyzed alkyne–azide cycloaddition) to achieve typical yields of 72–90% . The target compound's single-flask, chromatography-free synthesis offers a simpler procurement pathway for laboratories synthesizing the material in-house.

Synthesis efficiency
Cross-study comparable
One-step, 73% yield, chromatography-free vs. two-step Cu-catalyzed route
Streamlined synthetic access supports in-house library construction.
Water solvent, rt; avoids azide intermediates and Cu catalyst.
Synthetic methodology Process chemistry Triazole synthesis

1-(3,5-Dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Application Scenarios


Anti-Tubercular Lead Optimization

The compound's MIC of 2.5 µg/mL against drug-sensitive M. tuberculosis H37Rv—the best performance in the 12-compound N-aryl triazole carbaldehyde series—positions it as a privileged scaffold for anti-tubercular hit-to-lead campaigns . Medicinal chemistry teams can use the C4 aldehyde handle to generate hydrazone, oxime, or amine derivatives while retaining the 3,5-dichlorophenyl pharmacophore that proved essential for potency in the SAR study.

Drug-Like Fragment for Cell-Based Screening

With a LogP of 2.39, TPSA of 47.78 Ų, and zero hydrogen bond donors, the compound meets key drug-likeness criteria for fragment-based screening . Its substantially lower TPSA relative to cyano-substituted in-class analogs (47.78 vs. ~170 Ų) makes it a preferred choice when assembling compound collections intended for intracellular target engagement assays where membrane permeability is paramount.

Metal-Free In-House Synthesis

For academic and industrial laboratories synthesizing triazole libraries, the one-step, chromatography-free preparation in 73% yield from commercially available 3,5-dichloroaniline eliminates the need for copper catalysts and azide intermediates . This operational simplicity contrasts with the multi-step CuAAC protocol required for the 2,3-dichlorophenyl regioisomer , reducing synthesis time and hazardous waste generation.

Application
Selection Property
Validation Focus
Anti-tubercular lead optimization
3,5-Dichlorophenyl pharmacophore with reactive C4 aldehyde
Antimycobacterial SAR validation against M. tuberculosis
Cell-based target engagement assays
Compact TPSA and moderate lipophilicity profile
Membrane permeability assessment in relevant cell models
In-house triazole library synthesis
Single-step, metal-free protocol without chromatography
Synthetic yield and purity reproducibility
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